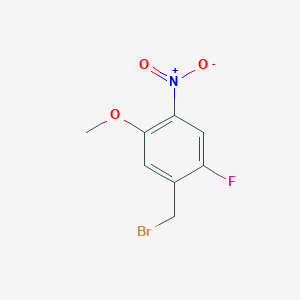![molecular formula C19H29NO5 B13433103 Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is a chemical compound with the molecular formula C19H29NO5 and a molecular weight of 351.44 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, including metabolites of antihistaminic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester involves multiple steps. One common method includes the reaction of diethyl malonate with 3-methoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antihistamines.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester: Unique due to its specific structure and functional groups.
Diethyl [2-(Dimethylamino)ethyl]propanedioic Acid Ester: Lacks the methoxyphenyl group, resulting in different chemical properties.
Diethyl [2-(Dimethylamino)ethyl][(3-hydroxyphenyl)methyl]propanedioic Acid Ester: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Propiedades
Fórmula molecular |
C19H29NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3 |
Clave InChI |
YHYBYANOURCVTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


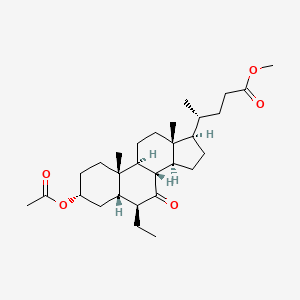
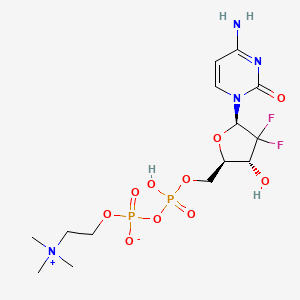
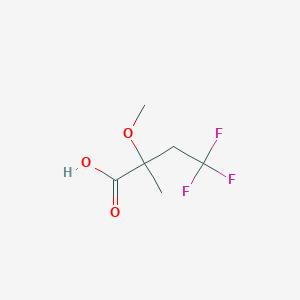

![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
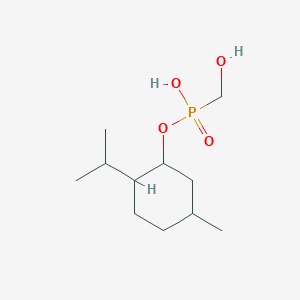
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
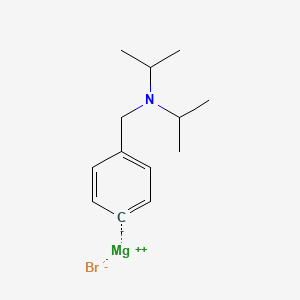
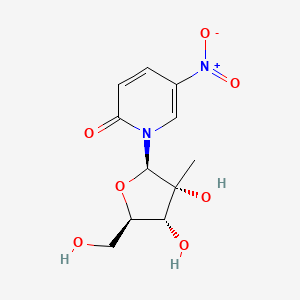
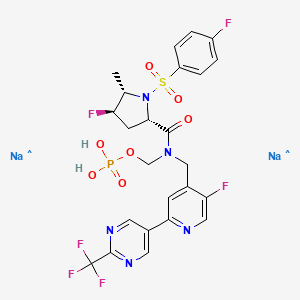
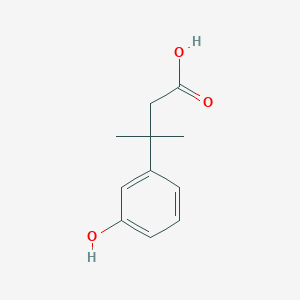
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
